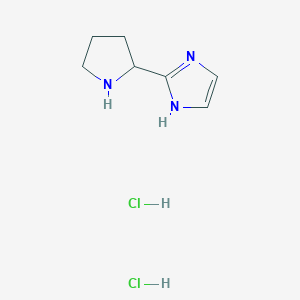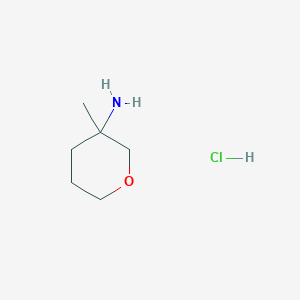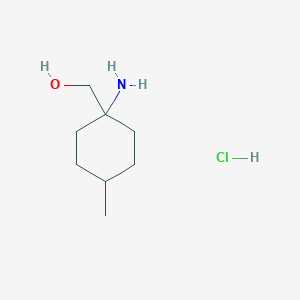
(1-Amino-4-methylcyclohexyl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Amino-4-methylcyclohexyl)methanol hydrochloride” is a chemical compound with the CAS Number: 1432681-26-9 . It has a molecular weight of 179.69 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-amino-4-methylcyclohexyl)methanol hydrochloride” and its InChI code is "1S/C8H17NO.ClH/c1-7-2-4-8(9,6-10)5-3-7;/h7,10H,2-6,9H2,1H3;1H" . This indicates that the compound consists of a cyclohexyl ring with a methyl group at the 4th position and an amino group at the 1st position. The methanol group is also attached to the cyclohexyl ring.Physical And Chemical Properties Analysis
“(1-Amino-4-methylcyclohexyl)methanol hydrochloride” is a powder at room temperature . The compound has a molecular weight of 179.69 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Methanol as a Research Focus
Toxicity and Environmental Impact
Methanol and its derivatives, such as 4-methylcyclohexanemethanol (MCHM), have been studied for their toxicity and environmental impact. A comprehensive review highlighted the low to moderate acute and subchronic oral toxicity of crude MCHM, its constituents, and metabolites. This study provides a foundational understanding of the environmental and health safety profile of similar chemical compounds (Paustenbach et al., 2015).
Catalysis and Chemical Reactions
Research on methanol and related compounds often focuses on their role in catalysis and chemical reactions. For instance, methanol has been explored as a feedstock in the production of hydrogen through various reforming processes. Such studies delve into catalyst development and reactor technology, enhancing the efficiency and sustainability of hydrogen production (García et al., 2021).
Fuel and Energy Applications
Methanol and its derivatives are also significant in fuel and energy applications. Investigations into methanol as a clean-burning fuel and its potential as a primary transportation fuel or a fuel additive underscore its versatility and environmental benefits. The synthesis of methanol and its use in fuel cells, particularly in direct methanol fuel cells (DMFCs), highlight ongoing efforts to overcome challenges such as methanol crossover, aiming to make DMFCs a viable alternative to conventional energy sources (Heinzel & Barragán, 1999).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
(1-amino-4-methylcyclohexyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-2-4-8(9,6-10)5-3-7;/h7,10H,2-6,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPMDYVHAZEHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-4-methylcyclohexyl)methanol hydrochloride | |
CAS RN |
1432681-26-9 |
Source


|
| Record name | Cyclohexanemethanol, 1-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

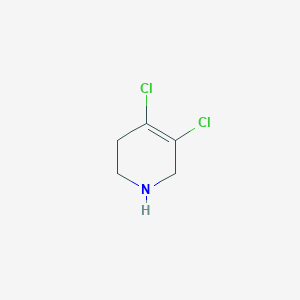
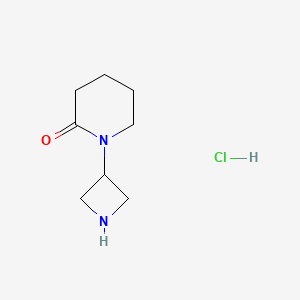

![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)
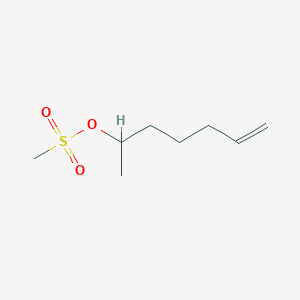
![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)
![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)

